Cas no 13520-61-1 (Nickel(II) perchlorate hexahydrate)

Nickel(II) perchlorate hexahydrate 化学的及び物理的性質

名前と識別子

-

- Nickel(II) perchlorate hexahydrate

- Nickelperchloratehexahydrategreenxtl

- Nickel(II) Perchlorate Hexahydrate, Reagent Grade

- NICKEL (II) PERCHLORATE

- Nickel(II)perchlorate6H2O

- nickeldiperchloratehexahydrate

- nickelousperchloratehexahydrate

- NICKEL PERCHLORATE, HEXAHYDRATE

- NICKEL(+2)PERCHLORATE HEXAHYDRATE

- nickel(2+):diperchlorate:hexahydrate

- Nickel (II) perchlorate hexahydrate≥98%

- 13520-61-1

- Nickel Perchlorate hexahydrate

- SY059340

- Nickel perchlorate, hexahydrate

- Nickel(II)perchlorate hexahydrate

- AKOS025294367

- Nickel(II) perchlorate hexahydrate, purum p.a., crystallized, >=98.0% (KT)

- Nickel(II) perchlorate hydrate

- Nickel(II) perchlorate hexahydrate, 99.999% trace metals basis

- J-006668

- WHGYCGOFTBFDLW-UHFFFAOYSA-L

- DTXSID401281241

- MFCD00149804

- nickel(2+) hexahydrate diperchlorate ion

-

- MDL: MFCD00149804

- インチ: InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2

- InChIKey: WHGYCGOFTBFDLW-UHFFFAOYSA-L

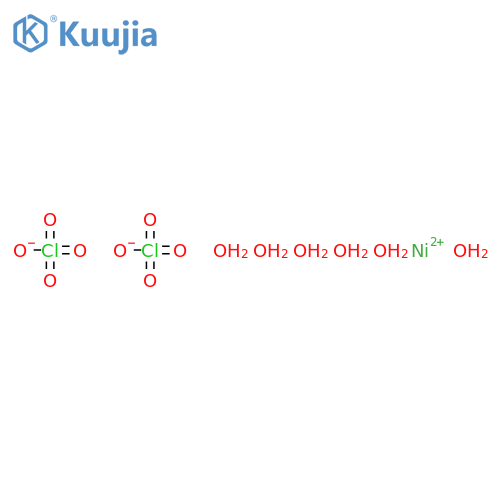

- ほほえんだ: Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].[Ni+2].O.O.O.O.O.O

計算された属性

- せいみつぶんしりょう: 363.89600

- どういたいしつりょう: 352.020171

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 14

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 95.8

- 共有結合ユニット数: 9

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 149

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 緑の水晶。吸湿性

- 密度みつど: g/cm3

- ゆうかいてん: 140 °C (lit.)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.55

- すいようせい: Very soluble in water. Soluble in many organic solvents

- あんていせい: hygroscopic

- PSA: 203.92000

- LogP: 0.04280

- じょうきあつ: Not available

- ようかいせい: 水に溶けやすい

- かんど: Hygroscopic

Nickel(II) perchlorate hexahydrate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314-H317-H334-H341-H350i-H360D-H372-H410

- 警告文: P201-P260-P273-P280-P303 + P361 + P353-P304 + P340 + P310-P305 + P351 + P338-P308 + P313-P391

- 危険物輸送番号:UN 1481 5.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 49-61-34-42/43-48/23-50/53-68

- セキュリティの説明: S53; S16; S26; S36/37/39

- RTECS番号:SC9550000

-

危険物標識:

- 包装グループ:II

- TSCA:Yes

- セキュリティ用語:5.1

- 危険レベル:5.1

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 包装カテゴリ:II

- 危険レベル:5.1

- リスク用語:R49

- 包装等級:II

Nickel(II) perchlorate hexahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N87980-25g |

Nickel(II) Perchlorate Hexahydrate, Reagent Grade |

13520-61-1 | 25g |

¥158.0 | 2022-04-27 | ||

| BAI LING WEI Technology Co., Ltd. | 93-2834-50g |

Nickel(II) perchlorate hexahydrate, 99% |

13520-61-1 | 99% | 50g |

¥ 315 | 2022-04-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 309338-100G |

Nickel(II) perchlorate hexahydrate |

13520-61-1 | 100G |

¥425.9 | 2022-02-24 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 309338-500G |

Nickel(II) perchlorate hexahydrate |

13520-61-1 | 500G |

¥1382.3 | 2022-02-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ674-25g |

Nickel(II) perchlorate hexahydrate |

13520-61-1 | 98% | 25g |

¥245.0 | 2022-06-10 | |

| Cooke Chemical | A6480112-25G |

Nickel(II) perchlorate hexahydrate |

13520-61-1 | Ni;15.2-16.9% | 25g |

RMB 175.20 | 2025-02-21 | |

| abcr | AB121130-50 g |

Nickel(II) perchlorate hexahydrate, 99%; . |

13520-61-1 | 99% | 50 g |

€36.60 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 11631-100g |

Nickel(II) perchlorate hexahydrate, Reagent Grade |

13520-61-1 | 100g |

¥564.00 | 2023-03-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-250563A-100 g |

Nickel(II) perchlorate hexahydrate, |

13520-61-1 | 100g |

¥406.00 | 2023-07-10 | ||

| abcr | AB204406-50g |

Nickel(II) perchlorate hydrate, 99.998% (metals basis); . |

13520-61-1 | 99.998% | 50g |

€247.00 | 2025-02-18 |

Nickel(II) perchlorate hexahydrate 関連文献

-

Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

Nickel(II) perchlorate hexahydrateに関する追加情報

Nickel(II) perchlorate hexahydrate (CAS No. 13520-61-1): A Comprehensive Overview in Modern Chemical Research

Nickel(II) perchlorate hexahydrate, with the chemical formula Ni(ClO₄)₂·6H₂O, is a well-documented compound in the field of inorganic chemistry. This coordination complex features nickel in the +2 oxidation state, bound to perchlorate anions and water molecules, making it a subject of significant interest in both academic and industrial applications. The compound's unique structural and electronic properties have positioned it as a valuable reagent in catalysis, material science, and pharmaceutical research.

The synthesis of Nickel(II) perchlorate hexahydrate typically involves the reaction of nickel salts with perchloric acid under controlled conditions. The hexahydrate form is particularly stable and crystalline, which enhances its utility in various chemical processes. Its high solubility in polar solvents further contributes to its widespread use in solution-based reactions and formulations.

In recent years, Nickel(II) perchlorate hexahydrate has garnered attention for its role in advanced material synthesis. Researchers have explored its potential as a precursor for nickel-based catalysts, which are essential in organic transformations such as cross-coupling reactions and hydrogenation processes. The compound's ability to facilitate these reactions under mild conditions has made it a promising candidate for green chemistry initiatives.

Moreover, the study of Nickel(II) perchlorate hexahydrate has extended into the realm of nanotechnology. Its coordination framework provides an ideal template for the growth of nickel nanoparticles, which exhibit enhanced catalytic activity and magnetic properties. These nanoparticles are being investigated for applications in drug delivery systems, where their size-controlled synthesis is crucial for achieving targeted therapeutic effects.

The pharmaceutical industry has also shown interest in Nickel(II) perchlorate hexahydrate due to its potential as a cofactor in enzymatic reactions. While nickel-based compounds are known to interact with biological systems, the hexahydrate form offers improved stability and controlled release profiles, making it suitable for developing novel therapeutic agents. Ongoing research aims to harness its properties for treating neurological disorders and metalloprotein-related diseases.

From an environmental perspective, the sustainable use of Nickel(II) perchlorate hexahydrate is a key focus. Efforts are underway to optimize its synthesis pathways to minimize waste generation and energy consumption. Additionally, studies on its degradation products are helping to establish safer handling protocols, ensuring that its applications remain environmentally responsible.

The future prospects of Nickel(II) perchlorate hexahydrate are vast, with emerging research suggesting novel applications in energy storage and conversion technologies. Its ability to participate in redox reactions makes it a candidate for use in rechargeable batteries and electrochemical sensors. As our understanding of its properties continues to grow, so too will its importance in addressing global challenges such as energy scarcity and healthcare innovation.

13520-61-1 (Nickel(II) perchlorate hexahydrate) 関連製品

- 1354032-93-1(N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide)

- 4868-78-4(methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate)

- 2138575-71-8(4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine)

- 1203009-74-8(N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl-5-phenyl-1,2-oxazole-3-carboxamide)

- 1864056-41-6(2-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)

- 2138133-99-8(5-(1-methyl-1H-imidazol-2-yl)pyrimidine-2-carboxylic acid)

- 1356758-86-5(3,6-dichloro-N-(5-cyanopyridin-2-yl)pyridine-2-carboxamide)

- 1339453-02-9(1,1,1-trifluoro-3-[(4-methoxyphenyl)amino]propan-2-ol)

- 5304-29-0(6-Ethoxy-N,N-dimethylbenzo[d]thiazol-2-amine)

- 2229330-45-2(tert-butyl N-{4-(aminooxy)methyl-2-chlorophenyl}carbamate)